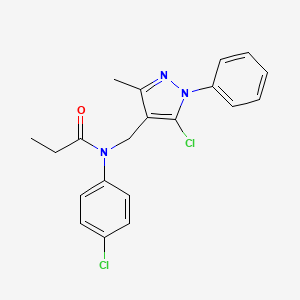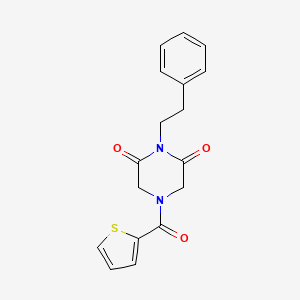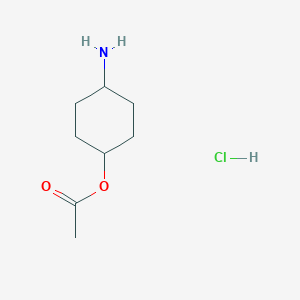
Alclofenac Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alclofenac Isopropyl Ester: is a chemical compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is an ester derivative of alclofenac, which is known for its analgesic and anti-inflammatory properties. The molecular formula of this compound is C14H17ClO3 , and it has a molecular weight of 268.74 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alclofenac Isopropyl Ester can be synthesized through the esterification of alclofenac with isopropyl alcohol. The reaction typically involves heating alclofenac with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process can be optimized by using immobilized lipases as biocatalysts. This method offers several advantages, including higher selectivity, milder reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Alclofenac and isopropyl alcohol.
Reduction: Alclofenac alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alclofenac Isopropyl Ester has several applications in scientific research:
Mécanisme D'action
Alclofenac Isopropyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
- Diclofenac Isopropyl Ester
- Aceclofenac Isopropyl Ester
- Ibuprofen Isopropyl Ester
Comparison:
- Diclofenac Isopropyl Ester: Similar to Alclofenac Isopropyl Ester in terms of its anti-inflammatory properties but differs in its molecular structure and potency .
- Aceclofenac Isopropyl Ester: Shares a similar mechanism of action but has different pharmacokinetic properties and therapeutic applications .
- Ibuprofen Isopropyl Ester: Another NSAID ester with similar analgesic and anti-inflammatory effects but varies in its chemical structure and specific uses .
This compound stands out due to its specific ester linkage and the unique combination of its parent compound’s properties with the ester functionality, offering distinct advantages in certain therapeutic and industrial applications.
Propriétés
Formule moléculaire |
C14H17ClO3 |
|---|---|
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
InChI |
InChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3 |
Clé InChI |
UFLQDRBPLDZPHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


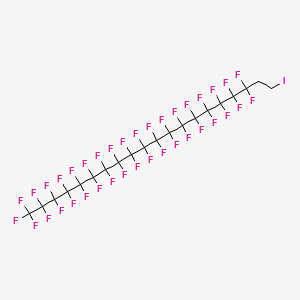




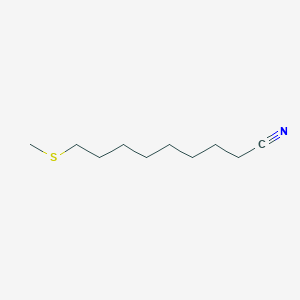

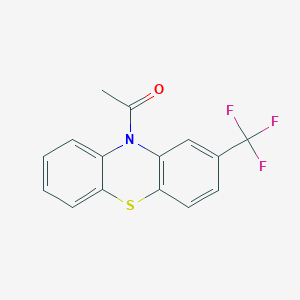

![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
